methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride
CAS No.: 1391408-07-3
Cat. No.: VC5411326
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391408-07-3 |
|---|---|
| Molecular Formula | C10H14ClNO3 |
| Molecular Weight | 231.68 |
| IUPAC Name | methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m0./s1 |
| Standard InChI Key | LZHGTOZAFSEFFO-FVGYRXGTSA-N |
| SMILES | COC1=CC=CC(=C1)C(C(=O)OC)N.Cl |
Introduction
Structural Characteristics and Stereochemical Significance
The compound’s structure comprises a central chiral carbon bonded to an amino group (-NH₂), a 3-methoxyphenyl substituent, and a methyl ester group (-COOCH₃), with a hydrochloride counterion enhancing its solubility in polar solvents . The (2S)-configuration at the chiral center is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy.
Key Structural Features:
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Chiral Center: The (S)-configuration ensures stereoselective binding to enzymes or receptors .
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Methoxyphenyl Group: The electron-donating methoxy group at the para position of the phenyl ring enhances lipophilicity and influences π-π stacking interactions .
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Ester Functional Group: The methyl ester improves membrane permeability and serves as a synthetic handle for further derivatization.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClNO₃ | |
| Molecular Weight | 231.67 g/mol | |
| CAS Number | 1391408-07-3 | |
| Optical Rotation | Not reported | - |
| Melting Point | Not available |
Synthesis Methods and Optimization
The synthesis of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride typically involves multi-step routes starting from 3-methoxybenzaldehyde or related precursors. A common approach includes:
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Strecker Amino Acid Synthesis: Reaction of 3-methoxyphenylacetaldehyde with ammonium cyanide and subsequent hydrolysis to yield the α-amino nitrile, followed by esterification.
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Enantioselective Catalysis: Asymmetric hydrogenation of α-keto esters using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee > 95%) .
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Salt Formation: Treatment of the free base with hydrochloric acid to improve crystallinity and stability .
Critical Reaction Parameters:
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Temperature: Optimal yields are obtained at 0–25°C to minimize racemization.
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Solvent Systems: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and selectivity .
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Catalysts: Pd or Ru-based complexes for asymmetric reductions .
Applications in Medicinal Chemistry
This compound serves as a versatile building block in drug discovery:
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Peptidomimetics: Incorporation into pseudopeptide backbones to improve metabolic stability .
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Covalent Inhibitors: Functionalization with electrophilic warheads (e.g., acrylamides) for targeting cysteine residues in kinases .
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Prodrug Development: Ester prodrugs of NSAIDs or antiviral agents to enhance oral absorption .
Case Study:
A 2024 study synthesized analogs of this compound with 4-bromo substituents, demonstrating enhanced binding affinity (Kd = 0.8 µM) for the SARS-CoV-2 main protease compared to the parent molecule (Kd = 2.3 µM) .
Spectroscopic Characterization
Advanced spectroscopic techniques confirm the compound’s structure and purity:
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NMR Spectroscopy:
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IR Spectroscopy: Peaks at 1730 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O ester) .
Comparison with Related Compounds
Structural modifications significantly alter physicochemical and biological properties:
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